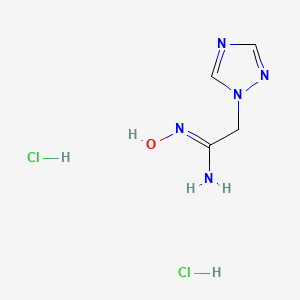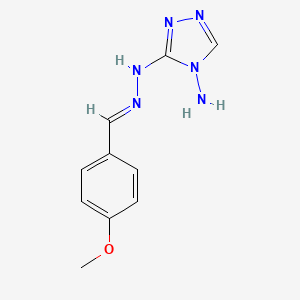
N-Hydroxy-2-(1H-1,2,4-triazol-1-YL)ethanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Hydroxy-2-(1H-1,2,4-triazol-1-YL)ethanimidamide hydrochloride” is a unique chemical compound with the empirical formula C4H7N5O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringN\\C(Cn1cncn1)=N/O . The InChI key for this compound is XIVWQXRPIVXZRZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight of this compound is 141.13 . Related compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including N-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride, have shown significant importance in drug development due to their diverse biological activities. The structural versatility of triazoles allows for the development of new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Recent patents have focused on the synthesis and biological evaluation of these compounds, highlighting the ongoing interest in exploring their therapeutic potentials (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
Triazole compounds are known for their antimicrobial and antifungal activities. Research has identified new triazole derivatives as promising candidates for combating bacterial resistance, including Staphylococcus aureus, and offering new solutions for neglected diseases. The exploration of these compounds in clinical settings emphasizes their potential in addressing emerging health threats (Ohloblina, 2022).
Corrosion Inhibition for Metals
Triazole derivatives have also been investigated for their application in corrosion inhibition. These compounds have demonstrated efficiency in protecting metals and their alloys in aggressive media. Their stability and environmental friendliness make them suitable for industrial applications, offering a sustainable approach to corrosion prevention (Hrimla et al., 2021).
Environmental and Material Science
In material science, triazole derivatives have been explored for their role in CO2 capture and conversion, showcasing their potential in addressing climate change challenges. Nitrogen-doped porous polymers, incorporating triazole units, exhibit enhanced CO2 adsorption capacities, highlighting the relevance of these compounds in developing sustainable technologies (Mukhtar et al., 2020).
Electrochemical Applications
Furthermore, triazole derivatives have been utilized in electrochemical applications, such as the development of proton-conducting membranes for fuel cells. These materials improve the operational characteristics of electrolyte membranes, supporting high ionic conductivity and thermal stability, which are crucial for the efficiency and durability of fuel cells (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.2ClH/c5-4(8-10)1-9-3-6-2-7-9;;/h2-3,10H,1H2,(H2,5,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQCUNKWDNSBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=NO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C/C(=N/O)/N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)
![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2554869.png)


![3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2554876.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2554879.png)


![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


